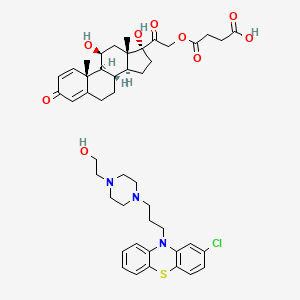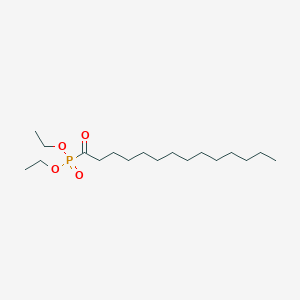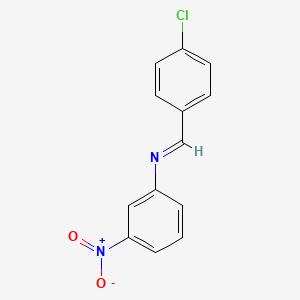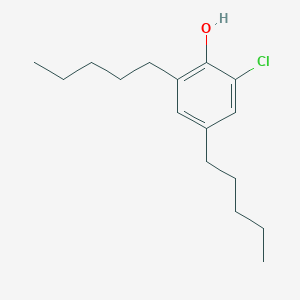
2-Chloro-4,6-dipentylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dipentylphenol: is an organic compound with the molecular formula C16H25ClO It is a chlorinated phenol derivative, characterized by the presence of chlorine and two pentyl groups attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dipentylphenol typically involves the chlorination of 4,6-dipentylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The general steps include:
Starting Material: 4,6-dipentylphenol.
Chlorination: The reaction is performed using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorinating agents and solvents.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-dipentylphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenol ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Products: Phenol derivatives with different substituents replacing the chlorine atom.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Dechlorinated phenol derivatives.
Applications De Recherche Scientifique
2-Chloro-4,6-dipentylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-dipentylphenol involves its interaction with cellular components. The compound can:
Disrupt Cell Membranes: The hydrophobic pentyl groups allow it to integrate into lipid bilayers, disrupting membrane integrity.
Inhibit Enzymes: The phenol group can interact with and inhibit enzymes involved in cellular processes.
Generate Reactive Oxygen Species (ROS): The compound can induce oxidative stress by generating ROS, leading to cellular damage.
Comparaison Avec Des Composés Similaires
2-Chloro-4,6-dipentylphenol can be compared with other chlorinated phenols and alkyl-substituted phenols:
2-Chloro-4,6-dimethylphenol: Similar structure but with methyl groups instead of pentyl groups, leading to different physical and chemical properties.
2,4-Dichlorophenol: Contains two chlorine atoms, making it more reactive in nucleophilic substitution reactions.
4-Chloro-2,6-diphenylphenol: Contains phenyl groups instead of pentyl groups, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
6319-30-8 |
|---|---|
Formule moléculaire |
C16H25ClO |
Poids moléculaire |
268.82 g/mol |
Nom IUPAC |
2-chloro-4,6-dipentylphenol |
InChI |
InChI=1S/C16H25ClO/c1-3-5-7-9-13-11-14(10-8-6-4-2)16(18)15(17)12-13/h11-12,18H,3-10H2,1-2H3 |
Clé InChI |
BWQHHRCIGWWOIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)Cl)O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


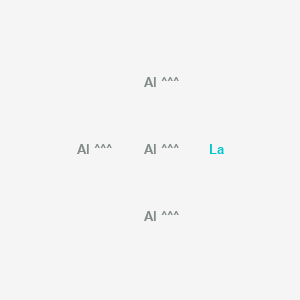
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
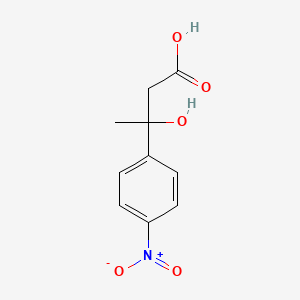
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

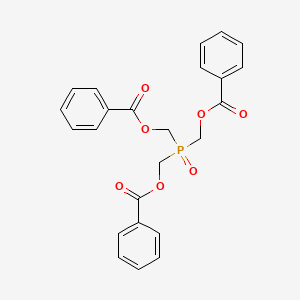
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)
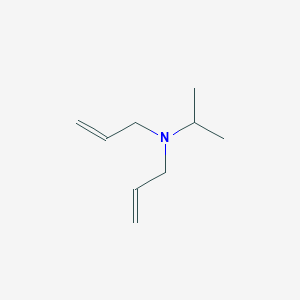
![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
